2-Propynyl beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propynyl beta-D-glucopyranoside is a chemical compound with the molecular formula C17H22O10 and a molecular weight of 386.35 g/mol . It is a derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by a propynyl group. This compound is often used in carbohydrate chemistry and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Zemplén deacetylation, where 2-Propynyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is deacetylated using a catalytic amount of sodium methanolate in methanol . The crude product is then purified through chromatographic techniques.
Industrial Production Methods
Industrial production methods for 2-Propynyl beta-D-glucopyranoside are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Propynyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acetyl groups can be substituted using nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propynyl group can yield carboxylic acids or aldehydes, while reduction can yield alkanes.
Scientific Research Applications
2-Propynyl beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with proteins.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Used in the production of glycoside-based molecules with potential antidiabetic properties.
Mechanism of Action
The mechanism of action of 2-Propynyl beta-D-glucopyranoside involves its interaction with various molecular targets. The propynyl group can participate in cycloaddition reactions, forming triazole or isoxazole derivatives . These reactions can modulate biological pathways and enzyme activities, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Allyl-tetra-O-acetyl-beta-D-glucopyranoside
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 4-Methoxyphenyl beta-D-glucopyranoside
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
Uniqueness
2-Propynyl beta-D-glucopyranoside is unique due to the presence of the propynyl group, which allows for specific chemical reactions such as cycloaddition. This makes it a valuable compound in synthetic organic chemistry and various research applications .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKUDOWHGLWCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(C(C(C(O1)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.